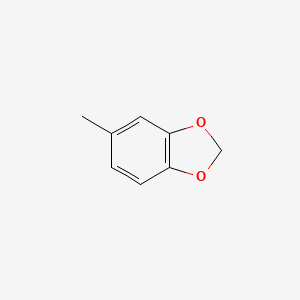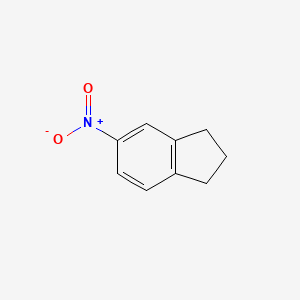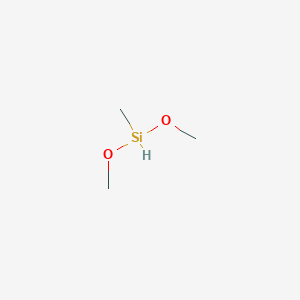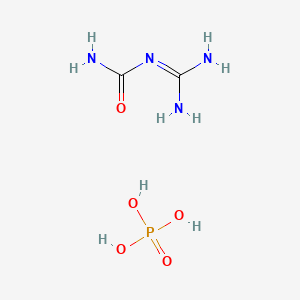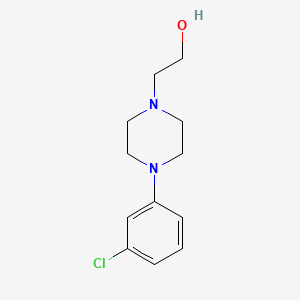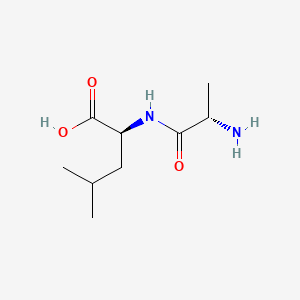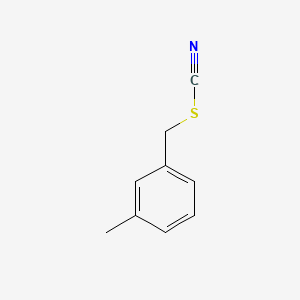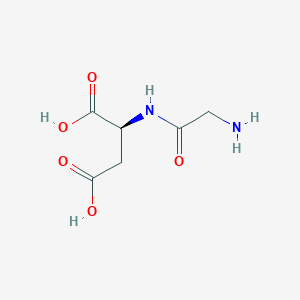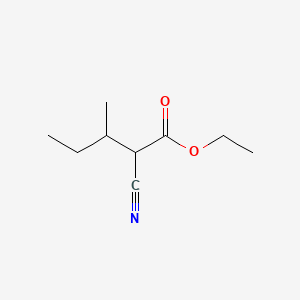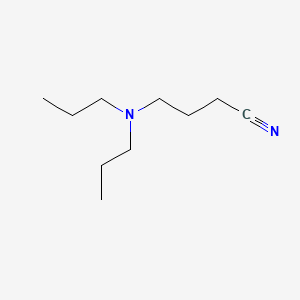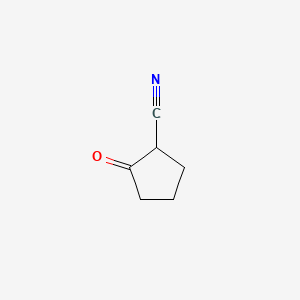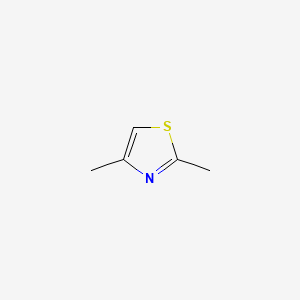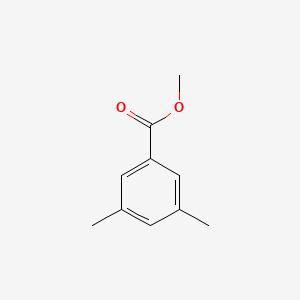
3,5-二甲基苯甲酸甲酯
概述
描述
Methyl 3,5-dimethylbenzoate is an aromatic carboxylic acid ester with the molecular formula C10H12O2. It is known for its role as a ligand in the synthesis and investigation of various europium compounds and as a precursor to methyl-3,5-divinylbenzoate . This compound is also utilized in the preparation of four-carbon isosteres related to highly active 4-pyridinemethanols, which have been evaluated for their antimalarial activity .
科学研究应用
Methyl 3,5-dimethylbenzoate has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of europium compounds and as a precursor to other complex molecules.
Medicine: Its derivatives are studied for potential therapeutic applications, including antimalarial drugs.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
生化分析
Biochemical Properties
Methyl 3,5-dimethylbenzoate plays a significant role in biochemical reactions, particularly as a ligand in the synthesis of europium compounds containing pinacolyl methylphosphonate . It interacts with various enzymes and proteins, facilitating the formation of complex structures. The compound’s aromatic nature allows it to participate in hydrophobic interactions, which are crucial for binding with biomolecules. Additionally, Methyl 3,5-dimethylbenzoate is a precursor for methyl-3,5-divinylbenzoate, further highlighting its importance in biochemical synthesis .
Cellular Effects
Methyl 3,5-dimethylbenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cell membranes can alter membrane fluidity and permeability, affecting the transport of ions and molecules. This compound has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby impacting cellular metabolism . Furthermore, Methyl 3,5-dimethylbenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, Methyl 3,5-dimethylbenzoate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s aromatic ring structure allows it to engage in π-π interactions with aromatic amino acids in proteins, stabilizing enzyme-substrate complexes . Additionally, Methyl 3,5-dimethylbenzoate can induce conformational changes in proteins, leading to altered enzymatic activity and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,5-dimethylbenzoate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Studies have shown that Methyl 3,5-dimethylbenzoate can have long-term effects on cellular function, including sustained changes in enzyme activity and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of Methyl 3,5-dimethylbenzoate in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of Methyl 3,5-dimethylbenzoate can result in toxic or adverse effects, including disruptions in metabolic pathways and cellular damage.
Metabolic Pathways
Methyl 3,5-dimethylbenzoate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can affect the overall metabolic flux and levels of key metabolites within the cell. Methyl 3,5-dimethylbenzoate’s interaction with metabolic enzymes highlights its role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 3,5-dimethylbenzoate is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while specific transporters can facilitate its uptake and distribution . Methyl 3,5-dimethylbenzoate can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biochemical effects.
Subcellular Localization
Methyl 3,5-dimethylbenzoate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, Methyl 3,5-dimethylbenzoate may localize to the mitochondria, affecting mitochondrial function and energy metabolism. Its localization within the cell can impact its activity and interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3,5-dimethylbenzoate can be synthesized from 3,5-dimethylbenzoic acid. A common method involves treating a solution of 3,5-dimethylbenzoic acid in methanol with a catalytic amount of sulfuric acid and heating the mixture to reflux. After 10 hours, the solution is cooled, concentrated, and poured into crushed ice. The mixture is then extracted with diethyl ether, and the organic phase is dried over magnesium sulfate and concentrated under reduced pressure. The resulting solid is recrystallized from hexanes to yield methyl 3,5-dimethylbenzoate with a yield of approximately 90% .
Industrial Production Methods
Industrial production methods for methyl 3,5-dimethylbenzoate typically involve similar esterification reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
Methyl 3,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dimethylbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,5-dimethylbenzoic acid.
Reduction: 3,5-dimethylbenzyl alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
作用机制
The mechanism of action of methyl 3,5-dimethylbenzoate depends on its specific application. As a ligand, it coordinates with metal ions to form stable complexes. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and exerting therapeutic effects.
相似化合物的比较
Methyl 3,5-dimethylbenzoate can be compared with other similar compounds, such as:
Methyl p-toluate: Another methyl ester of a methyl-substituted benzoic acid, but with a different substitution pattern.
Ethyl 4-methylbenzoate: An ethyl ester with a similar structure but different alkyl group.
3,5-Dimethylbenzoic acid: The parent acid of methyl 3,5-dimethylbenzoate.
Methyl 3,5-dimethoxybenzoate: A compound with methoxy groups instead of methyl groups at the 3 and 5 positions.
Methyl 3,5-dimethylbenzoate is unique due to its specific substitution pattern and its role as a precursor to various biologically active compounds .
属性
IUPAC Name |
methyl 3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-8(2)6-9(5-7)10(11)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVXENGLERTHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179774 | |
| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25081-39-4 | |
| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025081394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of Methyl 3,5-dimethylbenzoate differ from similar compounds and what implications does this have on its properties?
A1: Methyl 3,5-dimethylbenzoate forms distinct crystal structures compared to related compounds like 3,5-bis(bromomethyl)phenyl acetate. While Methyl 3,5-dimethylbenzoate molecules arrange themselves in strands connected by C—H⋯O=C bonds [], the presence of bromine atoms in 3,5-bis(bromomethyl)phenyl acetate leads to the formation of molecular dimers and two-dimensional aggregates stabilized by Br⋯Br interactions []. This difference in crystal packing arising from the substituents likely influences their melting points, solubility, and potential applications.
Q2: Can Methyl 3,5-dimethylbenzoate be differentiated from similar compounds using optical sensing techniques?
A2: Yes, research suggests that it's possible to differentiate Methyl 3,5-dimethylbenzoate from structurally similar compounds like Methyl salicylate using Molecularly Imprinted Polymers (MIPs) doped with Europium ions (Eu3+) []. These MIPs exhibit differential fluorescence when exposed to target molecules. When excited with a UV laser, the MIP designed for Methyl salicylate showed significantly stronger fluorescence in the presence of Methyl salicylate compared to Methyl 3,5-dimethylbenzoate []. This difference in fluorescence intensity allows for the discrimination of these compounds without complex spectral analysis, offering a potential avenue for selective chemical sensing applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
